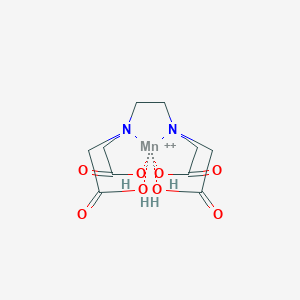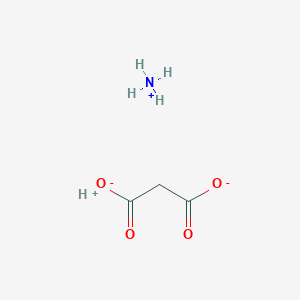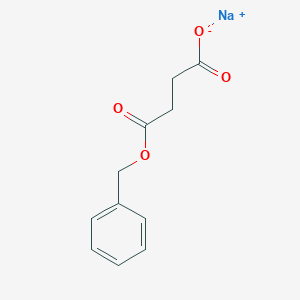
Disodium manganese ethylenediaminetetraacetate
Übersicht
Beschreibung
Disodium manganese ethylenediaminetetraacetate is a complex compound that involves manganese, a transition metal, coordinated with ethylenediaminetetraacetic acid (EDTA), a chelating agent. While the provided papers do not directly discuss disodium manganese ethylenediaminetetraacetate, they provide insights into related manganese complexes with EDTA. For instance, a manganese(III) complex with EDTA has been synthesized and studied, indicating the versatility of manganese in forming stable complexes with EDTA .
Synthesis Analysis
The synthesis of manganese complexes with EDTA can be achieved through various methods. One such method involves reacting manganese dioxide suspension with free ethylenediaminetetraacetic acid to obtain deep red crystals of a manganese(III) complex . This process demonstrates the ability of EDTA to act as a ligand, coordinating with manganese ions to form a stable complex.
Molecular Structure Analysis
The molecular structure of manganese complexes with EDTA is characterized by the coordination of the metal ion with the nitrogen and oxygen atoms of the EDTA molecule. In the case of the manganese(III) complex, the magnetic moment suggests the presence of four unpaired electron spins, indicative of the trivalent state of manganese . The structure is further elucidated by spectroscopic methods, which reveal the nature of the bond between the metal and the carboxylate groups.
Chemical Reactions Analysis
The manganese(III) complex with EDTA exhibits specific chemical behaviors, such as a distinct absorption maximum in the visible spectrum, which varies with pH . This property is essential for understanding the complex's behavior in different chemical environments and can be used to study the complex's stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of manganese complexes with EDTA are influenced by the metal's oxidation state and the ligand's coordination. The manganese(III) complex's magnetic moment and visible spectra provide insights into its electronic structure . Additionally, the complex's ion-exchange and pH titration behavior suggest a formula for the complex, which includes coordinated water molecules, further indicating the complex's hydration state.
Wissenschaftliche Forschungsanwendungen
Reductive Leaching of Manganese Oxide Ores
Disodium manganese ethylenediaminetetraacetate (EDTA) has been utilized in the reductive leaching of manganese oxide ores. Research by Zhang, Wang, Cao, and Zhong (2018) explored this process in detail, revealing the kinetics and mechanisms involved. The study showed that the reaction between manganese(IV) and EDTA/EDTA-2Na forms a coordination complex, EDTA-manganese(II/III), highlighting the potential of this method for manganese extraction from ores in a moderate environment with a pH range of 5–8 (Zhang et al., 2018).
Medical Imaging and Contrast Agents
The manganese complex of EDTA has been studied for its potential as a liver-targeting MRI contrast agent. Islam et al. (2017) designed and synthesized a novel manganese(II) complex based on an EDTA coordination cage, which showed high chelation stability, rapid uptake by liver hepatocytes, and efficient excretion. The kinetic inertness and high R1 relaxivity of the complex, as well as its demonstrated utility in high-sensitivity tumor detection in liver cancer models, highlight its potential in medical imaging (Islam et al., 2017).
Environmental Remediation
In environmental applications, disodium manganese EDTA has been used in the synthesis of mixed iron-manganese oxide nanoparticles for the removal of nickel ions from aqueous solutions. Buccolieri et al. (2017) demonstrated that manganese inclusions in these nanoparticles significantly enhance specific surface area and pore volume, crucial for the efficient removal of Ni2+ from both aqueous samples and food extracts. The possibility of regenerating the nanostructure through a washing treatment in disodium EDTA solution was also highlighted, showcasing its potential in environmental remediation (Buccolieri et al., 2017).
Industrial and Technological Applications
In the industrial sector, disodium EDTA has been incorporated into lubrication systems to improve their properties. Ding, Xu, and Guo (2006) prepared EDTA disodium salt (C10H14N2O8Na2) nanoparticles to enhance the lubrication properties of lamellar liquid crystals, demonstrating the potential of EDTA-2Na in improving industrial lubrication systems (Ding, Xu, & Guo, 2006).
Corrosion Mitigation
Disodium EDTA has also shown promise in corrosion mitigation. Jessima et al. (2021) investigated the performance of disodium EDTA functionalized chitosan biomacromolecule in corrosion inhibition for mild steel, revealing an inhibition efficiency of 96.63% and affirming the compound's coordinating properties with metal ions. This underscores the potential of disodium EDTA in protecting metal structures and components from corrosion (Jessima et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Mn.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHKAIDDHTYINE-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12MnN2Na2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
482-54-2 (Parent), 16397-91-4 (Parent), 60-00-4 (Parent) | |
| Record name | Disodium manganese EDTA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015375845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6042107 | |
| Record name | Disodium manganese EDTA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Off-white odorless powder; [Alfa Aesar MSDS] | |
| Record name | Manganate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium manganese EDTA | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13830 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Disodium manganese ethylenediaminetetraacetate | |
CAS RN |
15375-84-5 | |
| Record name | Disodium manganese EDTA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015375845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium manganese EDTA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']manganate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM MANGANESE ETHYLENEDIAMINETETRAACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP6Y9N268T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















